molecular formula C13H21NO4 B1344571 Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 203662-19-5

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1344571
Key on ui cas rn: 203662-19-5
M. Wt: 255.31 g/mol
InChI Key: AHKBUIGOMZWYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06699870B2

Procedure details

567 ml solution of 37.8 g tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in methanol was cooled on ice water, and 43 g of 30% aqueous hydrogen peroxide was added dropwise thereinto. 63 ml of 1 N aqueous sodium hydroxide was added dropwise thereto, and the mixture was stirred at room temperature for 2 hr. 1000 ml ethyl acetate, 600 ml water and 100 ml saturated aqueous sodium thiosulfate pentahydrate were added thereto, and the organic layer was recovered. The extracted solution was washed with brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated to give 28.4 g of tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
[Compound]
Name
solution
Quantity
567 mL
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate pentahydrate
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][C:4]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:3]1.OO.[OH-].[Na+].O.O.O.O.O.S([O-])([O-])(=[O:29])=S.[Na+].[Na+]>CO.O.C(OCC)(=O)C>[O:29]=[C:2]1[CH2:3][C:4]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:5][O:1]1 |f:2.3,4.5.6.7.8.9.10.11|

Inputs

Step One
Name
solution
Quantity
567 mL
Type
reactant
Smiles
Name
Quantity
37.8 g
Type
reactant
Smiles
O=C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
43 g
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
sodium thiosulfate pentahydrate
Quantity
100 mL
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the organic layer was recovered
WASH
Type
WASH
Details
The extracted solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1OCC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.